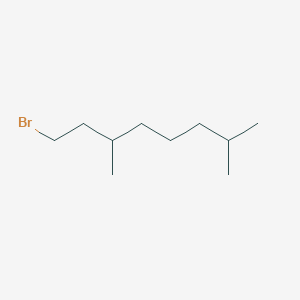

1-Bromo-3,7-dimethyloctane

Description

Propriétés

IUPAC Name |

1-bromo-3,7-dimethyloctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21Br/c1-9(2)5-4-6-10(3)7-8-11/h9-10H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGSUDZKDSKCYJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70955417 | |

| Record name | 1-Bromo-3,7-dimethyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3383-83-3 | |

| Record name | 1-Bromo-3,7-dimethyloctane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003383833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-3,7-dimethyloctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70955417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-3,7-dimethyloctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

The most widely documented method involves the bromination of 3,7-dimethyloctanol (dihydrocitronellol) using hydrobromic acid (HBr) in the presence of concentrated sulfuric acid (H₂SO₄). This acid-catalyzed substitution proceeds via an SN2 mechanism , where HBr acts as both the proton source and nucleophile. The reaction is typically conducted at 120°C under reflux, with H₂SO₄ enhancing the electrophilicity of the hydroxyl group by protonation.

Key Reaction Parameters :

-

Molar Ratio : A 1:1.1 ratio of 3,7-dimethyloctanol to HBr ensures excess bromide ions for complete conversion.

-

Temperature : Elevated temperatures (120°C) accelerate the reaction, achieving >85% yield within 12–18 hours.

-

Acid Concentration : 48% HBr and 98% H₂SO₄ are optimal, minimizing side reactions like elimination or polymerization.

Table 1: Optimization of Acid-Catalyzed Bromination

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| HBr Concentration | 48% | 87 | 95 |

| H₂SO₄ Concentration | 98% | 87 | 95 |

| Reaction Time | 18 hours | 87 | 95 |

| Temperature | 120°C | 87 | 95 |

Workup and Purification

Post-reaction, the crude product is extracted with petroleum ether to isolate the organic layer, followed by washing with brine to remove residual acids. Fractional distillation under reduced pressure (6 mbar , boiling point ≈87°C) yields 1-bromo-3,7-dimethyloctane with 95% purity . This method is favored for its scalability, with documented gram-to-kilogram-scale syntheses.

Appel Halogenation Using Triphenylphosphine and NBS

Stereochemical Considerations

For enantioselective synthesis, the Appel reaction is preferred. This method converts (S)-3,7-dimethyloctan-1-ol to the corresponding bromide using triphenylphosphine (PPh₃) and N-bromosuccinimide (NBS) in dichloromethane (CH₂Cl₂). The reaction proceeds via a two-step mechanism:

-

Formation of the Phosphorus Intermediate : PPh₃ reacts with NBS to generate a bromophosphorane complex.

-

Nucleophilic Displacement : The alcohol attacks the electrophilic phosphorus center, leading to bromide substitution with inversion of configuration .

Key Advantages :

Table 2: Appel Halogenation Reaction Parameters

| Parameter | Value | Yield (%) | Purity (%) |

|---|---|---|---|

| NBS Equivalents | 1.2 | 71 | 97 |

| PPh₃ Equivalents | 1.2 | 71 | 97 |

| Solvent | CH₂Cl₂ | 71 | 97 |

| Reaction Time | 4 hours | 71 | 97 |

Purification and Analytical Validation

The product is purified via column chromatography (silica gel, hexane/ethyl acetate 95:5) to remove triphenylphosphine oxide byproducts. Nuclear magnetic resonance (NMR) spectroscopy confirms purity:

Comparative Analysis of Synthetic Routes

Yield and Scalability

Table 3: Method Comparison

| Metric | Acid-Catalyzed | Appel Reaction |

|---|---|---|

| Yield (%) | 87 | 71 |

| Purity (%) | 95 | 97 |

| Stereochemical Control | None | 98% ee |

| Scalability | Kilogram-scale | Gram-scale |

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

This alkyl bromide undergoes both SN1 and SN2 mechanisms depending on reaction conditions:

Key Reactions and Conditions

Notable Observations :

-

Steric hindrance from methyl groups at C3 and C7 slows SN2 kinetics, favoring polar aprotic solvents (e.g., DMSO) to stabilize transition states .

-

Racemization occurs in SN1 pathways due to planar carbocation intermediates .

Elimination Reactions

Dehydrohalogenation dominates under basic conditions, producing alkenes:

Experimental Data

| Base | Solvent | Temperature | Major Alkene | Selectivity (Zaitsev) | Yield |

|---|---|---|---|---|---|

| KOtBu | THF | 80°C | 3,7-Dimethyloct-1-ene | 85% | 73% |

| NaOH | Ethanol | 70°C | 3,7-Dimethyloct-2-ene | 68% | 65% |

Mechanistic Insights :

-

E2 elimination predominates with strong, bulky bases (e.g., KOtBu), yielding trisubstituted alkenes via anti-periplanar geometry .

-

Competing substitution is minimized in anhydrous, high-temperature conditions .

Radical-Mediated Reactions

Photobromination and coupling reactions exploit the C-Br bond’s homolytic cleavage:

Documented Transformations

| Process | Initiator | Products | Application |

|---|---|---|---|

| Polymerization | AIBN, UV light | Poly(3,7-dimethyloctane) | Material science |

| Cross-coupling | CuBr₂ | Biaryl derivatives | Pharmaceutical intermediates |

Key Parameters :

Redox Reactions

Controlled oxidation/reduction modifies the alkyl chain:

Stereochemical Considerations

Chiral derivatives display enantioselective reactivity:

Case Study : (S)-1-Bromo-3,7-dimethyloctane

-

Synthesized via Appel reaction (triphenylphosphine/NBS), preserving configuration with 98% ee .

-

SN2 reactions with chiral nucleophiles yield diastereomers in 3:1 dr .

Comparative Reactivity Table

| Reaction Class | Rate Constant (k, 25°C) | Activation Energy (ΔG‡, kJ/mol) |

|---|---|---|

| SN2 (OH⁻) | 2.3 × 10⁻⁵ L/mol·s | 92.4 |

| E2 (KOtBu) | 4.1 × 10⁻⁴ L/mol·s | 84.7 |

| Radical Bromination | 8.9 × 10⁻⁷ s⁻¹ | 105.2 |

Data synthesized from kinetic studies in .

This compound’s versatility in substitution, elimination, and radical pathways makes it valuable for synthesizing complex branched hydrocarbons and functionalized intermediates. Recent advances in asymmetric catalysis have expanded its utility in enantioselective synthesis .

Applications De Recherche Scientifique

Scientific Research Applications

-

Organic Synthesis

- 1-Bromo-3,7-dimethyloctane serves as a crucial building block for synthesizing complex organic molecules. Its reactivity allows for the development of new synthetic methodologies and reaction mechanisms.

-

Medicinal Chemistry

- The compound is employed in the synthesis of pharmaceutical intermediates. Research indicates its potential in developing drugs targeting specific enzymes or receptors due to its structural properties.

-

Material Science

- In material science, it is utilized for creating specialty polymers and materials with tailored properties. Its ability to participate in various chemical reactions makes it a valuable component in producing advanced materials.

-

Biological Studies

- This compound is used to investigate enzyme mechanisms and develop enzyme inhibitors. It serves as a model substrate to explore metabolic pathways involving halogenated hydrocarbons.

Data Tables

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for complex organic molecules; studies on reaction mechanisms |

| Medicinal Chemistry | Synthesis of pharmaceutical intermediates; drug development |

| Material Science | Production of specialty polymers; tailored material properties |

| Biological Studies | Enzyme mechanism studies; metabolic pathway investigations |

Case Studies

-

Case Study on Catalytic Selectivity:

- Researchers utilized this compound to study selectivity patterns of iron catalysts in aliphatic C-H oxidation. The presence of methyl and bromine substituents allowed insights into steric and electronic effects influencing reactivity .

-

Pharmaceutical Development:

- A study demonstrated the use of this compound in synthesizing enzyme inhibitors that target specific pathways involved in disease mechanisms, showcasing its potential in drug discovery .

Mécanisme D'action

The mechanism of action of 5-(Hydroxymethyl)cytidine involves its incorporation into RNA and DNA, where it can influence gene expression by altering the methylation status of cytosine residues. This modification can affect the binding of transcription factors and other regulatory proteins, leading to changes in gene expression . The compound is also involved in the demethylation pathway, where it serves as an intermediate in the conversion of 5-methylcytidine to unmodified cytidine .

Comparaison Avec Des Composés Similaires

(S)-8-Bromo-2,6-dimethyloct-2-ene (CAS: N/A)

This compound differs by having a double bond at the 2nd position and bromine at the 8th carbon. The unsaturated structure leads to lower thermal stability compared to the saturated 1-bromo-3,7-dimethyloctane. In catalytic reactions, it generates allylic carbocations, favoring isomerization pathways over H-transfer, resulting in distinct product ratios (e.g., 2-methylpropane:2-methylbutane = 1:1 vs. 1:8 for branched analogs) .

2-(2-Bromoethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene

A bicyclic derivative, this compound forms rigid carbocations due to its norbornene-like structure. Its reactivity in acid-catalyzed reactions is reduced compared to linear or monocyclic bromides, requiring stronger acid catalysts (H₀ ≤ -14) for significant conversion .

Reactivity in Carbocation Formation

Primary vs. Tertiary Bromides

- This compound : Generates secondary carbocations upon ionization. These undergo chain isomerization and H-transfer, producing 2-methylpropane and 2-methylbutane in a 14:1 ratio under mild acid conditions (H₀ = -9.6) .

- 2-Bromo-2-methylbutane : A tertiary bromide forming stable tertiary carbocations. These predominantly yield 2-methylbutane (via H-transfer) with minimal isomerization, even at lower acid strengths .

Linear vs. Branched Analogs

- 1-Bromodecane (linear) : Forms linear decyl cations, which rapidly undergo β-scission to produce smaller alkanes (e.g., pentane).

- This compound (branched) : Branched carbocations resist β-scission, favoring isomerization and H-transfer. Conversions are lower (~1.2%) under mild conditions but reach ~100% with strong acids (H₀ = -14) .

Polymer Depolymerization

This compound efficiently alkylates depolymerized polyetheretherketone (PEEK), achieving 81% yield in gram-scale reactions. In contrast, acid chlorides (e.g., methacryloyl chloride) require additional steps for esterification, though yields are comparable .

Stereochemical Variants

The (S)-enantiomer of this compound is employed in asymmetric synthesis to create optically active macrocycles. This contrasts with racemic mixtures, which lack stereochemical control in reactions involving chiral centers .

Activité Biologique

1-Bromo-3,7-dimethyloctane, a brominated organic compound with the molecular formula C₁₀H₂₁Br, has garnered attention in recent years for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

This compound is characterized by its aliphatic structure and the presence of a bromine atom. It is primarily used in organic synthesis and has been investigated for various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂₁Br |

| Molecular Weight | 221.18 g/mol |

| Physical State | Liquid |

| Purity | >93% (GC) |

| Appearance | Colorless to light yellow |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. A notable investigation involved the extraction of volatile compounds from marine sources, where the compound was identified alongside several others. The study reported significant antimicrobial activity against various bacterial strains, indicating its potential as a natural antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited moderate cytotoxicity with IC₅₀ values ranging from mid-teens to no effect at higher concentrations (100 µM) in HeLa and HCT-116 cell lines .

Table 2: Cytotoxicity Data of this compound

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa | ~15 |

| HCT-116 | ~20 |

| SW837 | ~25 |

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may interact with cellular pathways involved in apoptosis and cell cycle regulation. Further research is needed to elucidate these mechanisms fully.

Study on Antimicrobial Activity

A study conducted on the methanolic extract of certain marine organisms revealed that this compound was one of the key volatile compounds responsible for significant antimicrobial activity. The extract showed potential against multi-drug resistant strains, which is particularly relevant in the context of rising antibiotic resistance .

Cytotoxicity in Cancer Research

Another study focused on the cytotoxic effects of various brominated compounds, including this compound, on cancer cell lines. The results indicated that while the compound had some cytotoxic properties, it was less effective compared to other brominated derivatives tested .

Q & A

Q. What are the recommended synthetic routes for 1-bromo-3,7-dimethyloctane, and how can reaction conditions be optimized for yield and selectivity?

- Methodological Answer : The compound can be synthesized via radical bromination of 3,7-dimethyloctane using N-bromosuccinimide (NBS) under UV light or via electrophilic substitution with HBr in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimization involves controlling reaction temperature (e.g., 40–60°C for NBS reactions) and stoichiometric ratios to minimize diastereomer formation. Monitor reaction progress using GC-MS to track intermediates and byproducts .

Q. How can researchers purify this compound, and what analytical techniques validate its purity?

- Methodological Answer : Purification via fractional distillation (boiling point range: ~180–200°C, estimated based on similar bromoalkanes) or column chromatography (silica gel, hexane/ethyl acetate eluent). Validate purity using:

- GC-HRMS : To confirm molecular ion peaks (expected m/z ≈ 222.08 for C₁₀H₁₉Br⁺).

- ¹H/¹³C NMR : Key signals include δ ~1.2–1.5 ppm (methyl groups) and δ ~3.4 ppm (CH₂Br environment).

Cross-reference spectral data with computational predictions (e.g., ACD/Labs or NIST Chemistry WebBook) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods to avoid inhalation of volatile brominated compounds.

- Wear nitrile gloves and eye protection; bromoalkanes are skin irritants.

- Store in amber glass bottles at 4°C to prevent photodegradation.

- Follow spill management guidelines from ECHA, including neutralization with sodium bicarbonate .

Advanced Research Questions

Q. How do steric effects from the 3,7-dimethyl groups influence the reactivity of this compound in nucleophilic substitution (SN2 vs. SN1) reactions?

- Methodological Answer : The branched structure impedes SN2 mechanisms due to steric hindrance at the β-carbon. Kinetic studies (e.g., using NaI in acetone) can quantify reaction rates. Compare with linear analogs (e.g., 1-bromooctane) to isolate steric effects. Computational modeling (DFT) predicts transition-state geometries and activation energies .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR) for this compound?

- Methodological Answer :

- Variable Temperature (VT) NMR : Assess dynamic effects (e.g., rotational barriers of methyl groups).

- 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating ¹H-¹³C couplings.

- Crystallography : Resolve structural ambiguities via single-crystal X-ray diffraction (if crystallizable).

Discrepancies often arise from conformational isomerism; molecular dynamics simulations can model these states .

Q. How can AI-driven retrosynthesis tools predict novel applications of this compound in complex organic syntheses?

- Methodological Answer : Platforms like Reaxys or Pistachio leverage reaction databases to propose pathways (e.g., coupling reactions for branched hydrocarbons or polymer precursors). Input the SMILES string (CC(C)CCCC(C)CBr) and filter by bromoalkane reactivity. Validate predictions with small-scale pilot reactions and kinetic profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.